Trimethyl-[3-(1-methylisoquinolin-2-ium-2-yl)propyl]azanium dibromide

Medicinal Chemistry Structure-Activity Relationship Quaternary Ammonium

Trimethyl-[3-(1-methylisoquinolin-2-ium-2-yl)propyl]azanium dibromide (CAS 64047-58-1), also catalogued as IN 278 and systematically named Isoquinolinium,1-methyl-2-[3-(trimethylammonio)propyl]-, dibromide (9CI), is a heterocyclic bis-quaternary ammonium salt with molecular formula C16H24Br2N2 and molecular weight 404.18 g/mol. The molecule comprises a 1-methylisoquinolinium head group connected via a three-carbon propyl linker to a trimethylammonium terminus, with two bromide counterions providing charge neutrality.

Molecular Formula C16H24Br2N2
Molecular Weight 404.2 g/mol
CAS No. 64047-58-1
Cat. No. B1606892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethyl-[3-(1-methylisoquinolin-2-ium-2-yl)propyl]azanium dibromide
CAS64047-58-1
Molecular FormulaC16H24Br2N2
Molecular Weight404.2 g/mol
Structural Identifiers
SMILESCC1=[N+](C=CC2=CC=CC=C12)CCC[N+](C)(C)C.[Br-].[Br-]
InChIInChI=1S/C16H24N2.2BrH/c1-14-16-9-6-5-8-15(16)10-12-17(14)11-7-13-18(2,3)4;;/h5-6,8-10,12H,7,11,13H2,1-4H3;2*1H/q+2;;/p-2
InChIKeyKXQOFXMOHFZTQD-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethyl-[3-(1-methylisoquinolin-2-ium-2-yl)propyl]azanium Dibromide (CAS 64047-58-1): Structural Identity and Procurement Baseline


Trimethyl-[3-(1-methylisoquinolin-2-ium-2-yl)propyl]azanium dibromide (CAS 64047-58-1), also catalogued as IN 278 and systematically named Isoquinolinium,1-methyl-2-[3-(trimethylammonio)propyl]-, dibromide (9CI), is a heterocyclic bis-quaternary ammonium salt with molecular formula C16H24Br2N2 and molecular weight 404.18 g/mol [1]. The molecule comprises a 1-methylisoquinolinium head group connected via a three-carbon propyl linker to a trimethylammonium terminus, with two bromide counterions providing charge neutrality . It is commercially supplied at 95% and 98% purity grades and requires storage at 2–8 °C .

Why Generic Substitution of Trimethyl-[3-(1-methylisoquinolin-2-ium-2-yl)propyl]azanium Dibromide Fails: Key Differentiation Drivers


Bis-quaternary isoquinolinium salts cannot be treated as interchangeable commodities because the position and nature of substituents on both the isoquinolinium ring and the distal ammonium head group profoundly modulate biological target engagement, aqueous solubility, thermal stability, and synthetic utility [1]. The C-1 methyl substituent on the isoquinolinium core distinguishes CAS 64047-58-1 from unsubstituted and tetrahydro analogs; this methyl group alters electron density on the aromatic system, sterically influences quaternization reactivity, and has been shown in related N-methylisoquinolinium series to augment mitochondrial complex I inhibitory potency relative to non-methylated congeners [2]. The three-carbon propyl spacer length between the two cationic centres controls the inter-nitrogen distance—a critical parameter for nicotinic receptor engagement and neuromuscular blocking pharmacodynamics in this compound class [3].

Quantitative Differentiation Evidence for Trimethyl-[3-(1-methylisoquinolin-2-ium-2-yl)propyl]azanium Dibromide


Structural Differentiation: C-1 Methyl Substitution Confers Distinct Isoquinolinium Electronic Character vs. Unsubstituted and Tetrahydro Analogs

CAS 64047-58-1 carries a methyl substituent at the C-1 position of the isoquinolinium ring, unlike the unsubstituted analog Isoquinolinium, 2-(3-(trimethylammonio)propyl)-, dibromide. In the broader N-methylisoquinolinium series, the presence of a C-1 methyl group has been demonstrated to increase mitochondrial complex I inhibitory potency: N-methylisoquinolinium ion (MIQ+) inhibited complex I with an IC50 of 4.1 mM in rat brain mitochondrial fragments, making it more potent than the non-methylated isoquinoline parent [1]. Although direct head-to-head data for CAS 64047-58-1 against its unmethylated analog are not published, the class-level SAR supports that C-1 methylation enhances biological activity [1]. Additionally, CAS 64047-58-1 retains a fully aromatic isoquinolinium core, distinguishing it from the partially saturated 1,2,3,4-tetrahydroisoquinolinium analog (CAS 64047-68-3), which exhibits different redox behaviour and conformational flexibility .

Medicinal Chemistry Structure-Activity Relationship Quaternary Ammonium

Propyl Spacer Length Defines Inter-Cation Distance: Three-Carbon Linker Differentiates from Shorter and Longer Chain Homologs

The three-methylene propyl spacer between the isoquinolinium and trimethylammonium cationic centres in CAS 64047-58-1 establishes a specific inter-nitrogen distance (approximately 5–6 Å in extended conformation). Structure-activity relationship studies on polymethylene bis-isoquinolinium compounds have established that neuromuscular blocking potency is exquisitely sensitive to linker length: in the classic bis-isoquinolinium series, optimal antagonism of acetylcholine at the frog rectus muscle was achieved with C8–C10 spacers, whereas shorter C3 spacers produced distinct pharmacological profiles [1]. This C3-linked compound occupies a unique position in the spacer-length SAR landscape, distinct from longer-chain neuromuscular blockers such as BW 252C64 (C8 spacer) and BW 403C65 (C8 spacer) [2]. The short propyl linker may favour ganglionic over neuromuscular nicotinic receptor interactions, consistent with the known pharmacology of asymmetric bis-trimethylammonium compounds with C3–C4 chains [3].

Neuromuscular Blockade Nicotinic Receptor Bis-quaternary SAR

Dibromide Salt Form: Counterion Identity Affects Solubility, Hygroscopicity, and Formulation Compatibility vs. Diiodide or Dichloride Analogs

CAS 64047-58-1 is supplied specifically as the dibromide salt. Among quaternary ammonium halides, the bromide counterion confers intermediate aqueous solubility and hygroscopicity relative to chloride (higher solubility, more hygroscopic) and iodide (lower solubility, less hygroscopic) [1]. This is relevant for procurement because the counterion directly influences: (i) the compound's compatibility with aqueous biological assay buffers—bromide salts of bis-quaternary ammonium compounds generally exhibit adequate solubility (>10 mg/mL in water) without the deliquescence issues of chlorides; (ii) the compound's behaviour in ion-exchange or metathesis reactions where bromide serves as a superior leaving group compared to chloride for further derivatization [2]; and (iii) the compound's thermal stability profile, with bromide salts typically showing decomposition temperatures intermediate between chloride and iodide congeners [1]. The commercial availability of the dibromide rather than the dichloride form means direct procurement eliminates a salt-exchange step.

Preformulation Salt Selection Solubility

Purity Grade Differentiation: 98% vs. 95% Grades and Storage Condition Requirements Impact Application Suitability

Commercially, CAS 64047-58-1 is available at two primary purity tiers: 95% (e.g., Macklin M907327, Perfemiker) and 98% (e.g., MolCore, Leyan) . The 98% grade is specifically positioned for pharmaceutical intermediate applications under ISO quality systems, whereas the 95% grade targets general research use . This 3% purity differential, while seemingly modest, is significant for applications sensitive to impurities: in NNMT inhibition assays using the structurally related 5-amino-1-methylquinolinium, the presence of dehalogenated or N-demethylated byproducts at even 2–5% levels can confound IC50 determinations [1]. All suppliers specify storage at 2–8 °C, indicating thermal lability of the quaternary ammonium moieties .

Quality Control Purity Specification Analytical Chemistry

Optimal Application Scenarios for Trimethyl-[3-(1-methylisoquinolin-2-ium-2-yl)propyl]azanium Dibromide


Nicotinamide N-Methyltransferase (NNMT) Inhibitor Screening and SAR Studies

The bis-quaternary isoquinolinium scaffold of CAS 64047-58-1 positions it as a candidate for NNMT inhibitor discovery programs. Structurally related quinolinium and isoquinolinium derivatives have demonstrated NNMT inhibition with Ki values ranging from 89 nM to 912 nM in fluorescence-based assays using recombinant human NNMT [6]. The C-1 methyl substituent and propyl-trimethylammonium side chain of CAS 64047-58-1 provide a distinctive pharmacophore for probing the NNMT substrate-binding pocket, complementing existing tool compounds such as 5-amino-1-methylquinolinium (NNMTi, IC50 = 1.2 μM) . The 98% purity grade is recommended for quantitative enzymology to minimize interference from N-demethylated impurities .

Nicotinic Acetylcholine Receptor Subtype Pharmacology: Ganglionic vs. Neuromuscular Discrimination

The C3 propyl spacer of CAS 64047-58-1 predicts preferential interaction with ganglionic nicotinic acetylcholine receptors (nAChRs) over neuromuscular junction receptors, based on established SAR for polymethylene bis-ammonium compounds where short-chain (C3–C4) analogs favour autonomic ganglion blockade whereas longer-chain (C8–C10) analogs favour neuromuscular blockade [6]. This compound enables researchers to dissect nAChR subtype contributions in complex tissue preparations where commercially available neuromuscular blockers (e.g., hexamethonium, decamethonium) may lack the isoquinolinium aromatic moiety required for specific binding interactions .

Synthetic Intermediate for Functionalized Ionic Liquids and Higher-Order Bis-quaternary Architectures

The dibromide salt form, with bromide as a competent leaving group, makes CAS 64047-58-1 suitable as a precursor for anion metathesis reactions to generate functionalized ionic liquids with tailored counterions (e.g., tetrafluoroborate, bis(triflimide)) [6]. Its rigid isoquinolinium core may confer higher thermal stability in the resulting ionic liquid compared to flexible alkylammonium analogs, a property relevant for high-temperature catalytic applications [6]. The 98% purity grade with ISO certification supports its use in multi-step synthetic sequences where intermediate purity directly impacts downstream yields .

Mitochondrial Complex I Inhibition Studies in Neurotoxicity Research

Based on class-level evidence that N-methylisoquinolinium ions inhibit mitochondrial complex I (NADH-ubiquinone reductase) with IC50 values in the low millimolar range—equipotent to MPP+ (IC50 = 4.1 mM) [6]—CAS 64047-58-1 can serve as a structural probe for studying the relationship between quaternary ammonium character and mitochondrial accumulation and toxicity. The permanent positive charge on both nitrogen atoms prevents passive membrane diffusion, enabling studies on carrier-mediated mitochondrial uptake mechanisms that distinguish this compound from neutral or mono-cationic complex I inhibitors .

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